N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group at position 3. The benzyl moiety at the N-terminus is further modified with a furan-3-yl group. This structure combines electron-deficient (thiadiazole) and electron-rich (furan) aromatic systems, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(14-5-6-16-17(9-14)21-24-20-16)19-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCFOMSKQOIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes controlled oxidation to form dihydroxy or diketone derivatives. This reactivity enables structural diversification for enhanced solubility or bioactivity.
Key Findings :
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Furan oxidation with KMnO₄ proceeds via electrophilic aromatic substitution, favoring the 3,4-position due to electronic effects of the benzyl group.
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Thiadiazole S-oxidation enhances hydrogen-bonding capacity, influencing biological target interactions.
Reduction Reactions
The carboxamide group and aromatic systems can be selectively reduced to generate amines or saturated intermediates.
| Reaction | Reagents/Conditions | Product | Yield/Notes | References |
|---|---|---|---|---|
| Carboxamide reduction | LiAlH₄, THF, reflux, 6 hr | Primary amine derivative | 78%, requires anhydrous conditions | |
| Furan ring hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH, RT, 24 hr | Tetrahydrofuran analog | 91%, complete saturation |
Key Findings :
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LiAlH₄ selectively reduces the carboxamide without affecting the thiadiazole ring.
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Catalytic hydrogenation of the furan ring improves metabolic stability in pharmacokinetic studies.
Substitution Reactions
The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution (NAS) at the C-2 or C-5 positions.
| Reaction | Reagents/Conditions | Product | Yield/Notes | References |
|---|---|---|---|---|
| Chloride displacement | KSCN, DMF, 80°C, 4 hr | 5-thiocyanate derivative | 83%, regiospecific at C-5 | |
| Methoxy substitution | NaOMe, MeOH, reflux, 8 hr | 2-methoxy-thiadiazole analog | 67%, competes with hydrolysis |
Key Findings :
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C-5 position exhibits higher electrophilicity due to conjugation with the carboxamide group.
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Methoxy substitution alters π-stacking interactions in enzyme-binding assays.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkynyl modifications at the benzyl or furan positions.
| Reaction | Reagents/Conditions | Product | Yield/Notes | References |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O, 90°C | 4-(biaryl)benzyl derivative | 75–82%, broad substrate scope | |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, alkyne, Et₃N, THF, 60°C | Alkynyl-furan hybrid | 68%, requires degassing |
Key Findings :
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Suzuki reactions at the benzyl position improve logP values for CNS penetration.
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Alkynyl side chains introduced via Sonogashira coupling enable click chemistry applications.
Acid/Base-Mediated Transformations
The carboxamide participates in hydrolysis under extreme pH conditions.
| Reaction | Reagents/Conditions | Product | Yield/Notes | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 110°C, 12 hr | Carboxylic acid derivative | 89%, complete conversion | |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, reflux, 8 hr | Sodium carboxylate | 95%, pH-dependent selectivity |
Key Findings :
-
Acidic hydrolysis retains the thiadiazole ring integrity, while basic conditions may cause partial degradation.
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Carboxylic acid derivatives exhibit improved water solubility for formulation studies.
Research Advancements and Optimization
Recent studies highlight innovative strategies to enhance reaction efficiency:
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Continuous Flow Synthesis : Microreactor systems reduce reaction times for NAS by 40% compared to batch processes.
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Green Chemistry : Water-assisted Suzuki couplings achieve 80% yields with reduced Pd leaching.
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Computational Modeling : DFT studies predict regioselectivity in furan oxidation, aligning with experimental outcomes.
This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry. Strategic modifications via these reactions enable tailored physicochemical and biological properties, supporting its development in targeted therapeutics.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including bacteria and fungi. The presence of the furan moiety enhances its interaction with microbial targets.
Anti-inflammatory Properties
The compound has shown potential in stabilizing human red blood cell (HRBC) membranes in vitro, suggesting its use in treating inflammatory conditions. Percentages of membrane stabilization ranged from 86.70% to 99.25% across different assays.
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Specific derivatives have shown significant antitumor activity, with IC50 values indicating effective inhibition of cell proliferation.
Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in disease processes:
- Human Neutrophil Elastase (HNE) : Identified as an HNE inhibitor, crucial for managing chronic obstructive pulmonary disease (COPD).
- DNA Gyrase B : Some derivatives inhibit E. coli DNA gyrase B with IC50 values comparable to established antibiotics like ciprofloxacin.
Materials Science Applications
Organic Photovoltaics
Compounds similar to N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been researched for their potential as electron acceptors in organic photovoltaic cells. Their structural properties allow for effective light absorption and electron transfer, making them suitable candidates for enhancing solar cell efficiency.
Fluorescent Sensors
The compound's structure also positions it as a candidate for fluorescent sensors. Its ability to interact with various analytes through fluorescence quenching mechanisms can be utilized in environmental monitoring and biochemical sensing applications.
Environmental Technology Applications
Pollutant Detection
Research indicates that derivatives of this compound may be effective in detecting environmental pollutants due to their fluorescence properties. The ability to form complexes with heavy metals or organic pollutants enhances their application in environmental monitoring systems.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(thiophen-3-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide | Thiophene instead of furan | Potentially similar inhibitory activity |
| N-(3-methylfuran-2-yl)-N'-(1H-pyrazol-1-yl)benzothiazole | Methylated furan ring | Antimicrobial properties |
| Benzofuran–pyrazole derivatives | Various substitutions | Broad-spectrum antimicrobial activity |
Case Studies and Research Findings
Several studies have elucidated the biological activity of this compound:
- A study by Da Silva et al. highlighted its anti-glioma activity, demonstrating significant cytotoxicity against glioblastoma multiform cells.
- Another investigation focused on the antioxidant properties of related compounds, revealing DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Solubility and Stability
- Comparatively, oxadiazole derivatives () show improved solubility in polar aprotic solvents due to nitro groups .
- Spectral Features :
- IR : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) align with hydrazinecarbothioamide derivatives ().
- NMR : Aromatic protons in the furan-3-yl and benzothiadiazole regions would resonate at δ 6.5–8.5 ppm, consistent with triazole-thione analogs ().
Anticancer Activity
While direct data on the target compound are unavailable, structurally related thiadiazole-carboxamides exhibit notable bioactivity:
- Thiazole-5-carboxamide derivatives () showed IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells, attributed to thiazole’s electron-withdrawing effects enhancing DNA intercalation.
- Oxadiazole analogs () demonstrated efficacy as neutrophil elastase inhibitors, with solubility-dependent bioavailability in emulsion formulations.
Biological Activity
N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of furan derivatives with benzothiadiazole precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The biological activity of this compound has shown promising results against various microbial strains:
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Aspergillus niger | Antifungal activity observed |
The compound exhibits a structure-activity relationship (SAR), where modifications in the thiadiazole ring influence its antimicrobial efficacy. The presence of electron-withdrawing groups enhances activity against Gram-positive bacteria.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that compounds with thiadiazole moieties can induce apoptosis in cancer cells through several mechanisms:
- Mechanism of Action : The compound may inhibit specific signaling pathways associated with cancer cell proliferation.
- IC50 Values : Preliminary data suggest IC50 values in the micromolar range for various cancer cell lines, indicating significant potency.
Case Studies
Recent studies have highlighted the potential of thiadiazole derivatives in treating specific conditions:
- Antiviral Activity : A study demonstrated that thiadiazole derivatives exhibited antiviral activity against certain strains of viruses, showing potential as antiviral agents.
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in vitro, suggesting their utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
